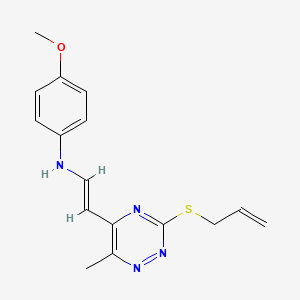

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Description

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a triazine derivative characterized by a 1,2,4-triazine core substituted with an allylsulfanyl group at position 3, a methyl group at position 6, and a vinyl-linked 4-methoxyaniline moiety.

Properties

IUPAC Name |

4-methoxy-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-4-11-22-16-18-15(12(2)19-20-16)9-10-17-13-5-7-14(21-3)8-6-13/h4-10,17H,1,11H2,2-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSLNCVJAZNQRN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the allylsulfanyl group and the vinyl group. The final step involves the coupling of the triazine derivative with 4-methoxyaniline under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline. For instance, compounds featuring similar triazine structures have shown significant antitumor activity against a variety of human cancer cell lines. The National Cancer Institute (NCI) has conducted assays demonstrating that these compounds can inhibit cell growth effectively .

Case Study:

A related compound was tested across approximately sixty cancer cell lines and exhibited an average growth inhibition rate of 12.53% at a concentration of . This suggests that this compound may share similar efficacy.

Applications in Pharmaceuticals

Given its structure and biological activity, this compound has potential applications in drug development:

- Anticancer Drugs : Its ability to inhibit tumor growth positions it as a candidate for further development into anticancer therapies.

- Drug Design : The unique triazine ring system can serve as a scaffold for designing new drugs targeting various diseases .

Agrochemical Applications

The compound's structural features also suggest potential utility in agrochemicals:

- Pesticides : Compounds with similar functionalities have been explored for their efficacy as pesticides and herbicides due to their biological activity against pests.

- Plant Growth Regulators : The allylsulfanyl group may enhance the interaction with plant systems, potentially leading to applications in enhancing plant growth or resistance to diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline involves its interaction with specific molecular targets. The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The vinyl group may participate in conjugation reactions, altering the electronic properties of the compound and affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several triazine derivatives, differing primarily in substituents on the triazine core and the aniline moiety. Key comparisons are outlined below:

Key Findings from Comparative Analysis

Triazine Core Modifications: Substituent Effects: The allylsulfanyl group (as in D1 and the target compound) is critical for bioactivity. Replacing it with methylsulfanyl (D0) abolishes activity, as seen in Klebsiella pneumoniae predation assays . Functional Group Influence: Hydroxyl (D1) vs. amino (D0) groups at position 5 of the triazine significantly alter bioactivity, with hydroxyl being essential for anti-predation effects .

Aniline Substituent Variations: Electron-Donating Groups: The 4-methoxy group in the target compound may enhance solubility and binding compared to electron-withdrawing groups (e.g., 4-chloro or 4-fluoro in ).

Biological Activity Trends: Predation Resistance: D1-treated Klebsiella cells lost resistance to Tetrahymena predation, while D0-treated cells remained unaffected, highlighting the allylsulfanyl group’s role in disrupting microbial interactions . Antimicrobial Potential: None of the triazines in inhibited K. pneumoniae growth (MIC >20 mM), suggesting their activity is niche-specific (e.g., host-pathogen interactions rather than direct bactericidal effects) .

Research Implications and Limitations

- Structural-Activity Relationship (SAR) : The allylsulfanyl group and triazine hydroxyl are key pharmacophores. Modifications to the aniline moiety (e.g., methoxy vs. methyl) warrant further study to optimize bioavailability and target specificity.

- Data Gaps: Limited bioactivity data for the target compound and its analogs (e.g., –7) necessitate experimental validation of hypotheses derived from structural comparisons.

Biological Activity

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a complex organic compound characterized by its unique structural features, including a triazine ring and an allylsulfanyl group. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , and it has a molar mass of 314.41 g/mol. The compound's structure includes functional groups that facilitate interactions with biological targets, which may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4OS |

| Molar Mass | 314.41 g/mol |

| CAS Number | 477865-89-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The allylsulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. Additionally, the vinyl group may participate in conjugation reactions, altering the electronic properties of the compound and enhancing its biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Preliminary studies have suggested that compounds containing triazine rings possess antitumor properties. For instance, related triazine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research on similar sulfur-containing compounds indicates potential activity against bacterial and fungal strains, suggesting that this compound could be explored for its antimicrobial effects .

3. Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for anti-inflammatory properties. The potential to modulate inflammatory pathways presents a valuable therapeutic avenue for this compound .

Case Studies

Several studies have explored the biological activities of triazine derivatives:

- Study on Antitumor Efficacy : A series of bis(morpholino-1,3,5-triazine) derivatives demonstrated significant antitumor effects in both in vitro and in vivo models. These findings highlight the potential for triazine-based compounds to serve as effective anticancer agents .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiosemicarbazone derivatives found promising antifungal activity comparable to established antifungal agents like pyrimethanil .

Q & A

What synthetic methodologies are recommended for preparing N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step routes starting with 4-methoxyaniline (common precursor). Key steps include:

- Thiol-ene coupling : Allylsulfanyl groups can be introduced via nucleophilic substitution or thiol-ene reactions under basic conditions (e.g., cesium carbonate) .

- Triazine core formation : Cyclization of thiourea intermediates with α,β-unsaturated ketones or aldehydes, as seen in structurally related triazines (e.g., 1,2,4-triazin-5-ols) .

- Vinyl linkage : Wittig or Horner-Wadsworth-Emmons reactions to attach the vinyl group to the triazine core, using POCl₃ or similar reagents to activate intermediates .

Critical factors : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) significantly affect regioselectivity. For example, allyl bromide alkylation requires anhydrous conditions to avoid hydrolysis .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Answer:

- ¹H/¹³C NMR :

- IR : Allylsulfanyl C-S stretches (650–750 cm⁻¹) and triazine C=N stretches (1550–1650 cm⁻¹) validate key functional groups .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes between isobaric structures (e.g., triazine vs. thiadiazole derivatives) .

What biological activities have been reported for structurally analogous triazines, and how do substituents modulate efficacy?

Answer:

- Antifungal activity : The (Z)-vinyl-4-methoxyaniline moiety in TRI (a related triazine) inhibits Candida albicans (MIC = 8 µg/mL) by targeting ergosterol biosynthesis .

- Antipredation effects : 3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-ol (D1) disrupts Klebsiella-Tetrahymena interactions without affecting bacterial growth, suggesting host-pathogen interface targeting .

- SAR insights :

How can researchers address contradictions in biological data between similar triazine derivatives?

Answer:

Discrepancies (e.g., D1’s antipredation activity vs. TRI’s antifungal effects) arise from:

- Assay design : D1 was tested in coculture (Klebsiella + Tetrahymena), while TRI used monoculture MIC assays .

- Substituent effects : The hydroxyl group in D1 vs. methoxy in TRI alters redox potential and target binding .

Methodological recommendations : - Use isogenic strains to control for genetic variability.

- Pair in vitro assays with computational docking (e.g., triazine binding to CYP51 in fungi) .

What strategies optimize the compound’s stability for in vivo studies?

Answer:

- Prodrug approaches : Acetylation of the methoxy group or vinyl linkage (e.g., preacetylated derivatives) improves plasma stability, as seen in S-glycosyl triazinones .

- Formulation : Encapsulation in liposomes mitigates hydrolysis of the allylsulfanyl group in aqueous media .

- pH-sensitive modifications : Introduce ionizable groups (e.g., carboxylic acids) to enhance solubility at physiological pH .

What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

- Chromatography : Reverse-phase HPLC with C18 columns (ACN/water gradient) resolves it from metabolites. Retention time shifts occur due to vinyl isomerization (Z/E) .

- Detection : UV-Vis at 254 nm (triazine absorption) or LC-MS/MS (MRM transitions for m/z 358 → 214) improves specificity .

- Interference : Co-eluting thiol-containing metabolites require derivatization (e.g., Ellman’s reagent) .

How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- Docking studies : Molecular dynamics simulations of triazine binding to fungal CYP51 (lanosterol demethylase) identify steric clashes with bulky substituents .

- QSAR models : Hammett constants (σ) for substituents on the aniline ring correlate with logP and MIC values (R² = 0.89 in TRI analogs) .

- ADMET prediction : SwissADME predicts blood-brain barrier permeability (< 0.1) and CYP inhibition risks .

What mechanistic hypotheses explain the selective toxicity of allylsulfanyl triazines?

Answer:

- Thiol reactivity : Allylsulfanyl groups may form disulfide bonds with cysteine residues in microbial proteins (e.g., thioredoxin reductase) .

- Membrane disruption : Amphiphilic triazines intercalate into lipid bilayers, as shown in S-alkyl derivatives’ hemolytic assays .

- Gene regulation : RNA-seq of D1-treated Klebsiella reveals downregulation of quorum-sensing genes (e.g., luxS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.